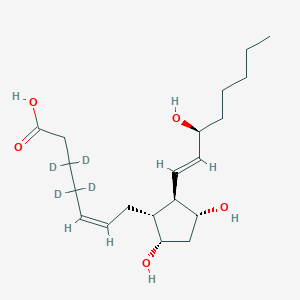
Dinoprost-d4
Descripción general
Descripción
Prostaglandin F2.alpha.-d4 is a synthetic analog of Prostaglandin F2.alpha., a naturally occurring prostaglandin. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandin F2.alpha. plays a crucial role in various physiological processes, including the regulation of the reproductive system, inflammation, and cardiovascular functions .
Aplicaciones Científicas De Investigación
Prostaglandin F2.alpha.-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and properties of prostaglandins.
Biology: Employed in biological studies to investigate the role of prostaglandins in cellular processes and signaling pathways.
Medicine: Utilized in medical research to explore its potential therapeutic effects, particularly in reproductive health and cardiovascular diseases.
Industry: Applied in the pharmaceutical industry for the development of prostaglandin-based drugs and therapies
Mecanismo De Acción
Prostaglandin F2.alpha.-d4 exerts its effects by binding to specific prostaglandin receptors on the cell surface. These receptors are part of the G protein-coupled receptor family and include the prostaglandin F2.alpha. receptor. Upon binding, the receptor activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) and calcium ion (Ca2+) cascades. These pathways mediate various physiological responses, such as smooth muscle contraction, inflammation, and regulation of blood pressure .
Similar Compounds:
Prostaglandin E2: Another prostaglandin with similar physiological roles but different receptor specificity and effects.
Prostaglandin D2: Involved in inflammation and allergic responses.
Prostaglandin I2 (Prostacyclin): Plays a role in vasodilation and inhibition of platelet aggregation.
Thromboxane A2: Involved in platelet aggregation and vasoconstriction.
Uniqueness: Prostaglandin F2.alpha.-d4 is unique due to its specific receptor interactions and the incorporation of deuterium atoms, which can enhance its stability and alter its metabolic profile. This makes it a valuable tool in research and potential therapeutic applications .
Análisis Bioquímico
Biochemical Properties
Dinoprost-d4 plays a significant role in various biochemical reactions. . This interaction is crucial for its biological activity. This compound interacts with enzymes such as cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins from arachidonic acid . Additionally, it interacts with proteins and other biomolecules involved in the regulation of inflammation and reproductive processes .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammation and reproductive functions . By binding to the FP receptor, this compound can modulate gene expression and cellular metabolism. It induces the contraction of smooth muscle cells, which is essential for its role in labor induction and luteolysis . Furthermore, it can influence the production of other signaling molecules, thereby affecting cellular communication and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the FP receptor, which triggers a cascade of intracellular events . This binding leads to the activation of G-proteins and subsequent signaling pathways that result in various physiological responses. This compound can also inhibit or activate specific enzymes, leading to changes in gene expression and protein synthesis . These molecular interactions are essential for its biological effects, including the regulation of inflammation and reproductive processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Over time, this compound may degrade, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important for understanding the compound’s stability and efficacy in research applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively induce labor and luteolysis without significant adverse effects . At higher doses, this compound can cause toxic effects, including gastrointestinal disturbances and respiratory issues . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of arachidonic acid . It interacts with enzymes such as cyclooxygenase (COX) and prostaglandin synthase, which are involved in the conversion of arachidonic acid to prostaglandins . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure that this compound reaches its target sites, such as the FP receptor on smooth muscle cells . The localization and accumulation of this compound can influence its biological activity and effectiveness in research applications .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function . It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This subcellular localization is essential for its role in modulating cellular processes and signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin F2.alpha.-d4 typically involves the stereocontrolled organocatalytic synthesis of the prostaglandin core. This process includes several steps:
Oxidative Cyclization: The initial step involves the oxidative cyclization of polyunsaturated fatty acids to form the prostaglandin core.
Functional Group Manipulation: Subsequent steps involve the introduction and manipulation of various functional groups to achieve the desired stereochemistry and functionalization.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms to produce the deuterated analog, Prostaglandin F2.alpha.-d4.
Industrial Production Methods: Industrial production of Prostaglandin F2.alpha.-d4 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding catalysts, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Prostaglandin F2.alpha.-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Prostaglandin F2.alpha.-d4 to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .
Propiedades
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i5D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-MKIWGZNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34210-11-2 | |
| Record name | Prostaglandin F2α-3,3,4,4-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34210-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



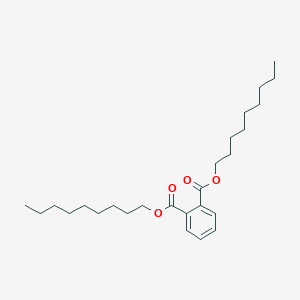
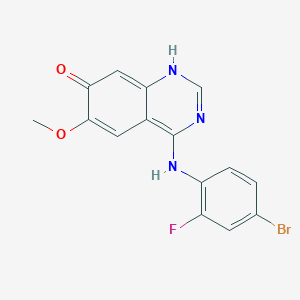

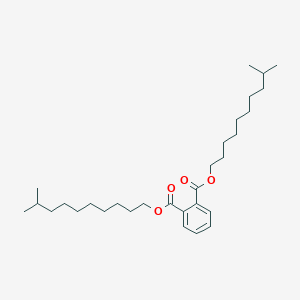
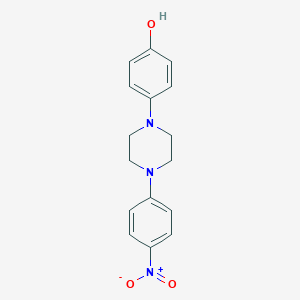
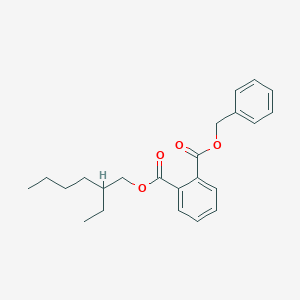
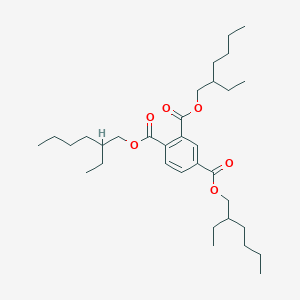
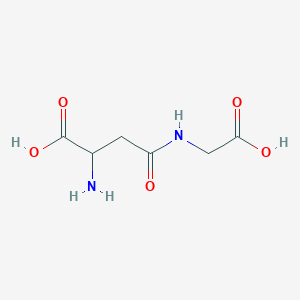
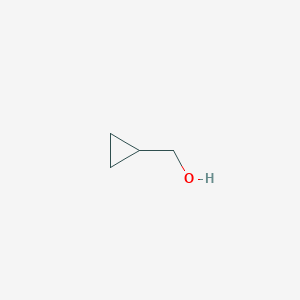
![1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon](/img/structure/B32775.png)
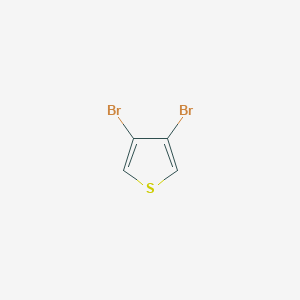

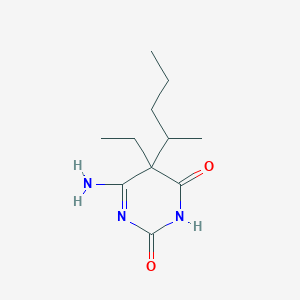
![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B32786.png)